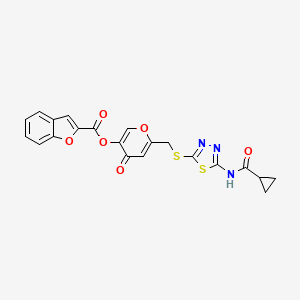

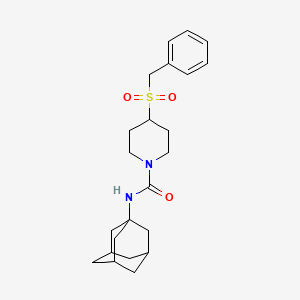

![molecular formula C22H22ClN5 B2495186 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-06-7](/img/structure/B2495186.png)

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-5-amine class . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one, have been synthesized using eco-compatible catalysts and reaction conditions .Molecular Structure Analysis

The compound likely contains a triazolo[1,5-a]quinazolin-5-amine core, which is a common structural template in many biologically active compounds .科学的研究の応用

Antimicrobial Activity

The synthesized compound exhibits potent antibacterial activity against gram-positive and gram-negative bacteria. Specifically, N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) demonstrated remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis with a minimal inhibitory concentration (MIC) of 3 µg/mL . This suggests its potential as an antimicrobial agent.

Antitubercular Activity

Compound IXk also displayed antitubercular activity at 6.25 µg/mL. Given the urgent need for novel drugs to combat multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), this finding is significant .

Anti-HIV Activity

The same compound (IXk) exhibited anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection challenges posed by TB and HIV, compounds like this could be valuable for dual treatment .

Antiviral Potential

While not directly studied for this compound, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for antiviral activity. Further investigations could explore its potential against other viruses .

Drug Optimization and Development

Given its promising biological activities, compound IXk warrants further optimization and development. Researchers can explore modifications to enhance its efficacy and safety profiles .

Co-Infection Treatment

Considering the synergy between TB and HIV, compounds like IXk may offer dual benefits for co-infected patients. Their use could address both infections simultaneously .

将来の方向性

作用機序

Target of Action

Similar compounds have shown potent activity against various bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These compounds have also exhibited antitubercular and anti-HIV activities .

Mode of Action

It’s known that similar compounds interact with their targets, leading to their antimicrobial, antitubercular, and anti-hiv activities . The interaction with these targets results in changes that inhibit the growth of the bacteria or virus, thereby treating the infection.

Biochemical Pathways

It can be inferred that the compound interferes with essential biochemical pathways of the bacteria or virus, leading to their death or inhibition of growth .

Result of Action

The result of the action of this compound is the inhibition of growth or death of the bacteria or virus it targets . This leads to the treatment of the infection caused by these microorganisms.

特性

IUPAC Name |

3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLFIKFXUZRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

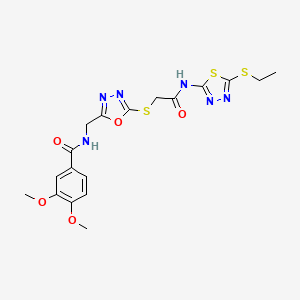

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)

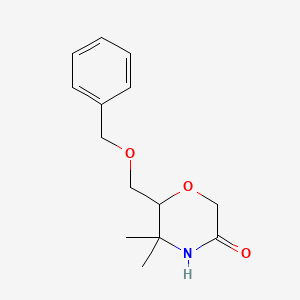

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

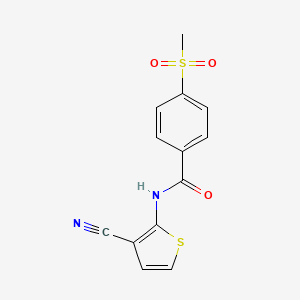

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)